molecular formula C8H14Cl2N2O B6206474 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride CAS No. 2694729-52-5

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride

Cat. No.: B6206474
CAS No.: 2694729-52-5
M. Wt: 225.1
InChI Key:
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Description

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N2O. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(pyridin-4-yl)ethan-1-ol dihydrochloride
  • 2-amino-4-methylpyridine
  • 2-amino-1-(3-methoxypyridin-2-yl)ethan-1-ol dihydrochloride

Uniqueness

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2694729-52-5

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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